![molecular formula C9H7N3O4 B13540275 3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)
3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid is a chemical compound that features a unique combination of a pyrazine ring and an oxetane ring
Preparation Methods
The synthesis of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the pyrazine moiety. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. This can be achieved through intramolecular cyclization reactions, such as epoxide ring opening followed by ring closure . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the oxetane ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring can be replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The pyrazine moiety can also participate in interactions with molecular targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
3-[(5-cyanopyrazin-2-yl)oxy]oxetane-3-carboxylic acid can be compared with other similar compounds, such as:
Oxetane derivatives: These compounds share the oxetane ring structure and may have similar reactivity and applications.
Properties
Molecular Formula |
C9H7N3O4 |
|---|---|
Molecular Weight |
221.17 g/mol |
IUPAC Name |
3-(5-cyanopyrazin-2-yl)oxyoxetane-3-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c10-1-6-2-12-7(3-11-6)16-9(8(13)14)4-15-5-9/h2-3H,4-5H2,(H,13,14) |
InChI Key |
MPAGQTCNRMUIMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(=O)O)OC2=NC=C(N=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



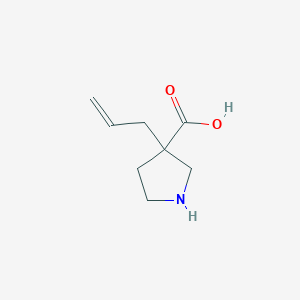
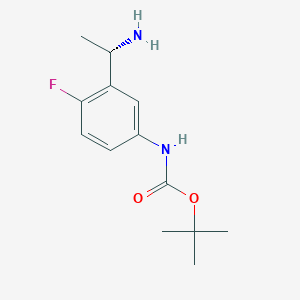
![(1S)-2,2-difluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13540213.png)
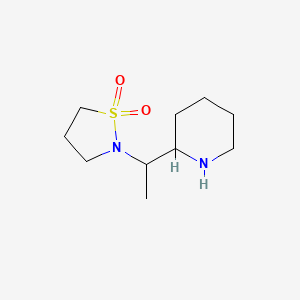

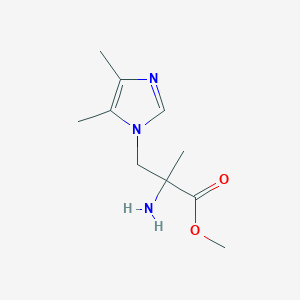
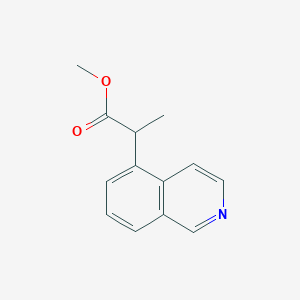
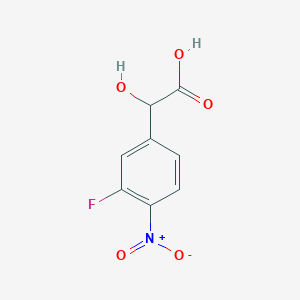
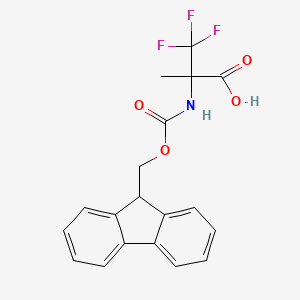
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)
![1H,2H,4H-pyrido[3,2-d][1,3]oxazin-2-one](/img/structure/B13540273.png)
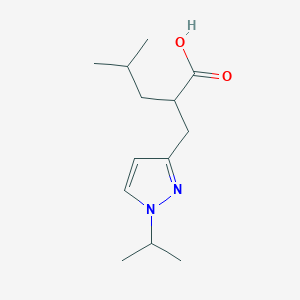
amine](/img/structure/B13540285.png)
